![molecular formula C21H18N4OS B2443876 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1206984-62-4](/img/structure/B2443876.png)
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, a thioether, and an acetamide group. Compounds with these functional groups are often found in various fields of chemistry and biology, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzimidazole and pyridine) likely contributes to the compound’s stability. The thioether and acetamide groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the thioether group might undergo oxidation, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Imidazoles
The compound is a key component in the synthesis of substituted imidazoles. These heterocycles are used in a variety of everyday applications. The bonds constructed during the formation of the imidazole are of particular interest .
Pharmaceuticals and Agrochemicals
Imidazoles, which can be synthesized using this compound, have traditional applications in pharmaceuticals and agrochemicals .
Solar Cells and Optical Applications
Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials .
Catalysis
Imidazoles are also used in catalysis .
Antitumor Agents
A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which can be synthesized using this compound, have been designed and tested as antitumor agents. Some of these compounds exhibited moderate to high inhibitory activities against various tumor cell lines .
Inhibition of Microtubule Assembly
The compound has been found to effectively inhibit microtubule assembly formation in certain cell types .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. As a result, the compound can effectively halt the proliferation of cells.
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest and ultimately induce apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant antiproliferative activity against selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) . It induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-7-2-3-9-16(14)23-19(26)13-27-21-15(8-6-12-22-21)20-24-17-10-4-5-11-18(17)25-20/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNGZNHUMASPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide |
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